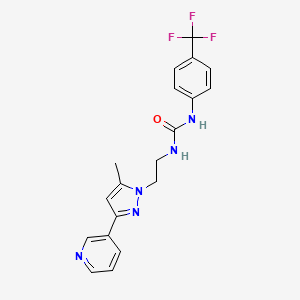

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyrazole core substituted with a pyridin-3-yl group at position 3 and a methyl group at position 4. This pyrazole moiety is connected via a two-carbon ethyl chain to a urea group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group is a hallmark of enhanced lipophilicity and metabolic stability, while the pyridine ring may improve target binding affinity through hydrogen bonding or π-π interactions.

Propriétés

IUPAC Name |

1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c1-13-11-17(14-3-2-8-23-12-14)26-27(13)10-9-24-18(28)25-16-6-4-15(5-7-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLDSMTKFZVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.

- Molecular Formula : C16H16F3N5O

- Molecular Weight : 357.33 g/mol

- IUPAC Name : 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The trifluoromethyl group enhances the compound's potency by increasing hydrophobic interactions with target proteins, leading to improved binding affinity.

Biological Activity Overview

Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. Below is a summary of notable findings:

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of the compound on MCF7 and NCI-H460 cells, revealing significant growth inhibition at low concentrations (IC50 values noted above). The study highlighted the potential for this compound to be developed as a therapeutic agent in breast and lung cancers.

- Kinase Inhibition : Research indicated that the compound acts as a potent inhibitor of Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential role in targeting specific signaling pathways in cancer cells .

Pharmacokinetics and Bioavailability

The compound exhibits favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Oral bioavailability , making it a candidate for further development as an oral therapeutic agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analyses

Substituent Effects on Binding and Solubility

- Pyridine vs. Thiazole/Other Heterocycles : The pyridin-3-yl group in the target compound likely facilitates stronger receptor interactions (e.g., via hydrogen bonding) compared to thiazole (8j, 8k) or methoxyphenyl (SI98) substituents .

- Trifluoromethyl Positioning : The para-trifluoromethyl group in the target compound and SI98 enhances lipophilicity without steric hindrance, unlike 8k’s ortho-substituted trifluoromethyl group, which may impede binding .

Pharmacological Implications

- Toxicity : Chloro-substituted compounds (8j, 8k) may pose higher toxicity risks compared to the target’s pyridine and methyl groups .

- Metabolic Stability : The trifluoromethyl group in the target compound and A-425619 is associated with resistance to oxidative metabolism, a critical advantage over methoxy-substituted MK13 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.